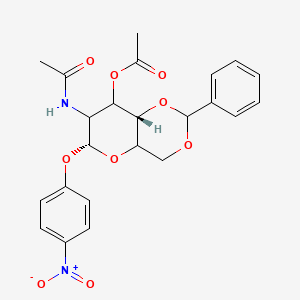
p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of p-nitrophenyl glucopyranosides, synthesized for various biochemical and analytical applications. Its structure is designed to offer specific reactivity and stability, making it suitable for studying enzyme kinetics and mechanisms, particularly in glycosidase research.
Synthesis Analysis
The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and modifications to introduce the p-nitrophenyl, acetamido, and acetyl groups. A typical approach might involve starting with a suitable glucopyranoside derivative, followed by sequential addition of protective groups, functionalization to introduce the nitrophenyl and acetamido groups, and finally, acetylation to obtain the target compound. This multi-step synthesis requires careful control of reaction conditions to achieve high yield and purity (Bedi, Shah, & Bahl, 1978).
Molecular Structure Analysis
The molecular structure of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves a complex arrangement of functional groups around the glucopyranose ring. The presence of the p-nitrophenyl group introduces electron-withdrawing effects, while the acetamido and acetyl groups affect the compound's hydrogen bonding and solubility characteristics. The benzylidene acetal protects the glycosidic linkage and influences the stereochemistry of the molecule.
Chemical Reactions and Properties
This compound participates in reactions typical of nitrophenyl ethers, acetamides, and acetyl-protected sugars. It can serve as a substrate for glycosidase enzymes, allowing for the study of enzyme specificity and kinetics. Its nitrophenyl group can undergo reduction to form aminophenyl derivatives, while the acetamido group can participate in N-deacetylation and N-acylation reactions.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are influenced by the compound's functional groups and molecular structure. The presence of the benzylidene group may enhance the compound's crystallinity, facilitating its purification and characterization through techniques like X-ray crystallography.
Chemical Properties Analysis
Chemically, this compound exhibits properties characteristic of its functional groups. The nitro group makes it susceptible to reduction reactions, while the acetamido and acetyl groups may be involved in acylation and deacylation reactions, respectively. These properties are crucial for its application in biochemical assays and synthetic chemistry.
安全和危害
未来方向
The compound’s role as a substrate for N-acetyl-β-D-glucosaminidase suggests potential applications in biochemical research and clinical diagnostics12. Its use in the detection of Sanfilippo syndrome B indicates a possible role in genetic disease diagnosis2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.
属性
IUPAC Name |
[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESTZLZNOJJNEZ-GCIQQMSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

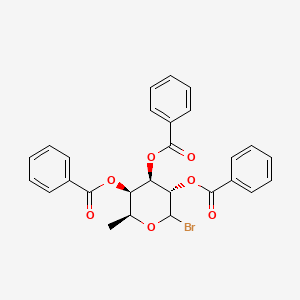
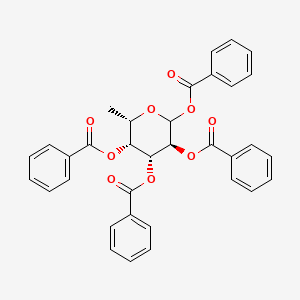
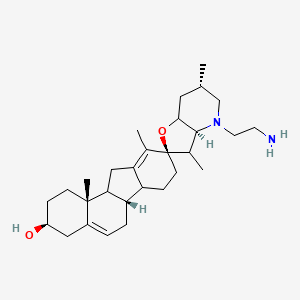
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)
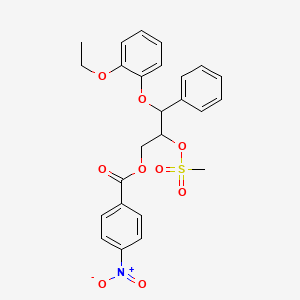
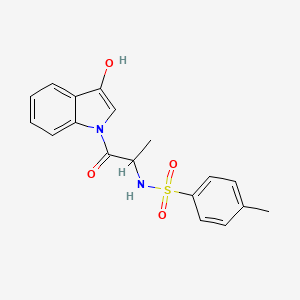
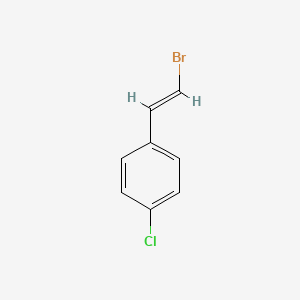
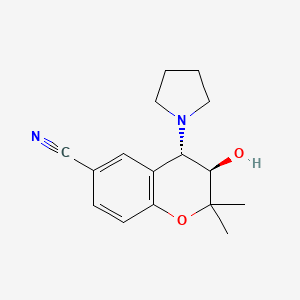
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)